![molecular formula C20H15ClF2N2O3S B3619225 N~2~-(2-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3619225.png)
N~2~-(2-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CDG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. CDG is a white crystalline powder that is sparingly soluble in water and has a molecular weight of 465.94 g/mol.
Mechanism of Action
The mechanism of action of CDG is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. CDG has been shown to inhibit the activity of the enzyme glycine transporter 2 (GlyT2), which is involved in the uptake of glycine into nerve cells. In addition, CDG has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of the hormone glucagon-like peptide-1 (GLP-1). GLP-1 is involved in the regulation of blood glucose levels and is a target for the treatment of diabetes.
Biochemical and Physiological Effects:
CDG has been shown to have various biochemical and physiological effects. In animal studies, CDG has been shown to increase the levels of glycine in the brain, which is believed to have a neuroprotective effect. In addition, CDG has been shown to increase the levels of GLP-1 in the blood, which is believed to have a beneficial effect on glucose metabolism. CDG has also been shown to have an antioxidant effect and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
CDG has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. CDG is also relatively inexpensive compared to other compounds with similar properties. However, CDG has some limitations for use in laboratory experiments. It is sparingly soluble in water, which can make it difficult to use in aqueous solutions. In addition, CDG has a low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on CDG. One area of research is the development of CDG as a potential treatment for cancer. CDG has been shown to have antitumor activity in vitro and in vivo, and further research is needed to determine its effectiveness as a cancer treatment in humans. Another area of research is the development of CDG as a potential treatment for diabetes. CDG has been shown to increase the levels of GLP-1 in the blood, which is a target for the treatment of diabetes. Finally, CDG has potential applications in materials science, such as the development of new polymers and coatings. Further research is needed to explore these potential applications of CDG.
Scientific Research Applications
CDG has been widely studied for its potential applications in various fields of science. In medicine, CDG has been shown to have antitumor activity, and it has been studied as a potential treatment for cancer. In addition, CDG has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2,4-difluorophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O3S/c21-16-8-4-5-9-19(16)25(29(27,28)15-6-2-1-3-7-15)13-20(26)24-18-11-10-14(22)12-17(18)23/h1-12H,13H2,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXVRCDYYFIAKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.